molecular formula C28H21ClO3 B11684689 2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate CAS No. 4102-41-4

2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate

Katalognummer: B11684689
CAS-Nummer: 4102-41-4
Molekulargewicht: 440.9 g/mol
InChI-Schlüssel: XGSPYQBMCRDWCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate is an organic compound characterized by the presence of a chlorophenyl group, an oxoethyl group, and a triphenylacetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate typically involves the reaction of 2,2,2-triphenylacetic acid with 2-(4-chlorophenyl)-2-oxoethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Triphenylacetic Acid: Shares the triphenylacetate moiety but lacks the chlorophenyl and oxoethyl groups.

    4-Chlorophenylacetic Acid: Contains the chlorophenyl group but lacks the triphenylacetate and oxoethyl groups.

    2-(4-Chlorophenyl)-2-oxoethyl Acetate: Similar structure but with an acetate group instead of the triphenylacetate moiety.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 2,2,2-triphenylacetate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential applications. The presence of both the chlorophenyl and triphenylacetate groups allows for diverse chemical transformations and interactions with biological targets.

Eigenschaften

CAS-Nummer

4102-41-4

Molekularformel

C28H21ClO3

Molekulargewicht

440.9 g/mol

IUPAC-Name

[2-(4-chlorophenyl)-2-oxoethyl] 2,2,2-triphenylacetate

InChI

InChI=1S/C28H21ClO3/c29-25-18-16-21(17-19-25)26(30)20-32-27(31)28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2

InChI-Schlüssel

XGSPYQBMCRDWCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.